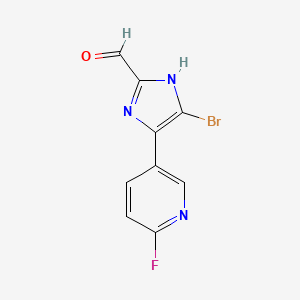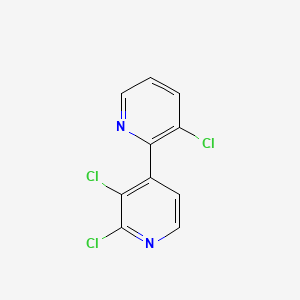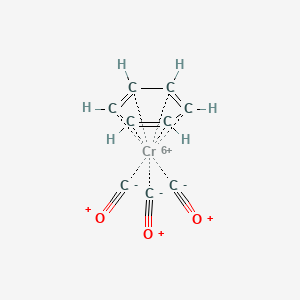
1-(Difluoromethyl)-3,5-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethyl)-3,5-dimethylbenzene is an organic compound characterized by the presence of a difluoromethyl group attached to a benzene ring substituted with two methyl groups at the 3 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-3,5-dimethylbenzene typically involves the introduction of the difluoromethyl group to a pre-existing benzene ring. One common method is the difluoromethylation of aromatic compounds using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including the use of transition metal catalysts or radical initiators .
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of fluoroform as a difluoromethylating agent in continuous flow reactors has been reported to be effective . This method allows for precise control over reaction conditions, leading to efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Difluoromethyl)-3,5-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethylated benzene derivatives.
Reduction: Reduction reactions can lead to the formation of difluoromethylated cyclohexane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include difluoromethylated benzene derivatives, cyclohexane derivatives, and various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-(Difluoromethyl)-3,5-dimethylbenzene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(Difluoromethyl)-3,5-dimethylbenzene involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group can act as a bioisostere, mimicking the behavior of other functional groups such as alcohols, thiols, and amines . This allows the compound to modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Trifluoromethylbenzene: Similar in structure but with three fluorine atoms instead of two.
Difluoromethylbenzene: Lacks the additional methyl groups present in 1-(Difluoromethyl)-3,5-dimethylbenzene.
Fluoromethylbenzene: Contains only one fluorine atom.
Uniqueness: this compound is unique due to the presence of both difluoromethyl and dimethyl groups, which confer distinct chemical and physical properties. These properties include enhanced lipophilicity, hydrogen bonding ability, and metabolic stability compared to its analogs .
Propiedades
Fórmula molecular |
C9H10F2 |
|---|---|
Peso molecular |
156.17 g/mol |
Nombre IUPAC |
1-(difluoromethyl)-3,5-dimethylbenzene |
InChI |
InChI=1S/C9H10F2/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5,9H,1-2H3 |
Clave InChI |
QUZHMAAWQDBXPR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,3-Dihydroxypropyl phosphonato)oxy]-3-(octadec-9-enoyloxy)propan-2-yl octadec-9-enoate sodium hydride](/img/structure/B13710368.png)
![(S)-2-(Boc-amino)-3-[(S)-2-oxo-3-pyrrolidinyl]propanal](/img/structure/B13710372.png)
![2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]ethanol](/img/structure/B13710374.png)








![(4E)-4-[(5-bromo-2-furyl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one](/img/structure/B13710429.png)

![7-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;hydrochloride](/img/structure/B13710446.png)
